molecular formula C15H13Cl2N3O3S B2723507 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide CAS No. 727420-55-5

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B2723507
CAS No.: 727420-55-5
M. Wt: 386.25
InChI Key: DZTSTDOTBXJALM-UHFFFAOYSA-N
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Description

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with an indazole moiety, which is known for its diverse biological activities. The presence of chlorine and ethoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting indazole is then subjected to chlorination and ethoxylation reactions to introduce the chlorine and ethoxy groups, respectively. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indazole moiety is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorine and ethoxy groups in 2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide contributes to its distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3S/c1-2-23-14-6-12(17)15(7-11(14)16)24(21,22)20-10-4-3-9-8-18-19-13(9)5-10/h3-8,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTSTDOTBXJALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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